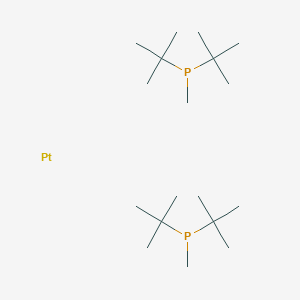
Ditert-butyl(methyl)phosphane;platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditert-butyl(methyl)phosphane;platinum is a coordination compound that features a platinum center coordinated to a phosphine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ditert-butyl(methyl)phosphane;platinum typically involves the reaction of a platinum precursor with ditert-butyl(methyl)phosphane. One common method is the reaction of platinum(II) chloride with ditert-butyl(methyl)phosphane in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine ligand .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ditert-butyl(methyl)phosphane;platinum undergoes various chemical reactions, including:
Oxidation: The phosphine ligand can be oxidized to form phosphine oxides.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands, such as halides or other phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, oxidizing agents, and other phosphines. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from reactions involving this compound include substituted platinum complexes and phosphine oxides .
Wissenschaftliche Forschungsanwendungen
Ditert-butyl(methyl)phosphane;platinum has several scientific research applications:
Wirkmechanismus
The mechanism of action of ditert-butyl(methyl)phosphane;platinum involves the coordination of the phosphine ligand to the platinum center, which can then interact with various substrates. The platinum center can facilitate the activation of substrates, leading to various chemical transformations . Molecular targets include DNA and other biomolecules, making it a potential candidate for anticancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ditert-butyl(methyl)phosphane;platinum include:
Triphenylphosphine;platinum: Another phosphine-platinum complex with different steric and electronic properties.
Di-tert-butylphosphine;platinum: A related compound with a different phosphine ligand.
Methylphosphine;platinum: A simpler phosphine-platinum complex.
Uniqueness
This compound is unique due to the bulky nature of the ditert-butyl(methyl)phosphane ligand, which can influence the reactivity and selectivity of the platinum center. This makes it a valuable compound for specific catalytic applications and research studies .
Eigenschaften
CAS-Nummer |
64237-17-8 |
|---|---|
Molekularformel |
C18H42P2Pt |
Molekulargewicht |
515.6 g/mol |
IUPAC-Name |
ditert-butyl(methyl)phosphane;platinum |
InChI |
InChI=1S/2C9H21P.Pt/c2*1-8(2,3)10(7)9(4,5)6;/h2*1-7H3; |
InChI-Schlüssel |
GWWVIZXUDRXELW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C)C(C)(C)C.CC(C)(C)P(C)C(C)(C)C.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



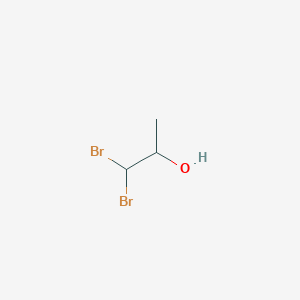
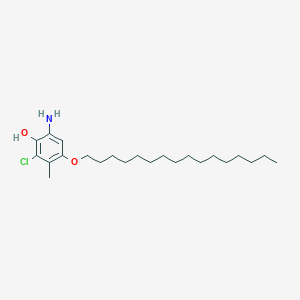
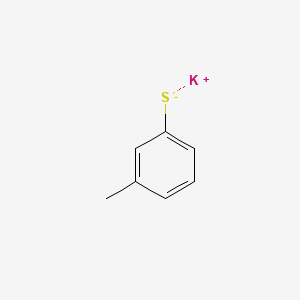
![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)

![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)
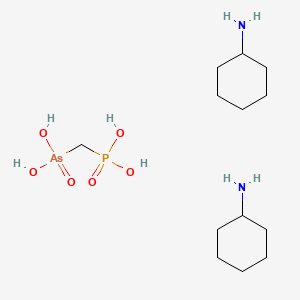


![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
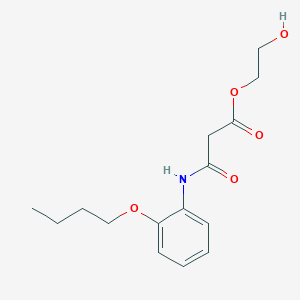
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)

